1,2,3-Triazole-4-carboxamide, N-(4-tolyl)-5-amino-1-methyl-
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Overview
Description
5-Amino-1-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry approach, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring.
Amination: Introduction of the amino group at the 5-position of the triazole ring can be done using amination reactions.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of the triazole with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions could target the carboxamide group.
Substitution: Various substitution reactions can occur, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reagents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Amino-1-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole compounds can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family.
5-Amino-1-methyl-1H-1,2,3-triazole-4-carboxamide: A similar compound without the N-(4-methylphenyl) group.
4-Methylphenyl-1H-1,2,3-triazole: A compound with a similar aromatic substitution pattern.
Uniqueness
5-Amino-1-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other triazole derivatives.
Properties
Molecular Formula |
C11H13N5O |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
5-amino-1-methyl-N-(4-methylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C11H13N5O/c1-7-3-5-8(6-4-7)13-11(17)9-10(12)16(2)15-14-9/h3-6H,12H2,1-2H3,(H,13,17) |
InChI Key |
USGHHBOJEDSTPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C)N |
Origin of Product |
United States |
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